Structure Elucidation of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach
Structure Elucidation of 2-Tert-butyl-1,3-thiazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. For novel heterocyclic compounds like 2-tert-butyl-1,3-thiazole-4-carboxylic acid, which serve as crucial building blocks in drug discovery, rigorous structural verification is paramount to ensure reproducibility, understand structure-activity relationships (SAR), and meet regulatory standards. This technical guide provides an in-depth, logic-driven workflow for the complete structure elucidation of this target molecule. Moving beyond a simple recitation of data, we explore the causality behind the selection of analytical techniques, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a self-validating system for structural confirmation.
Introduction: The Analytical Imperative
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The specific substitution pattern on this five-membered heterocycle dictates its physicochemical properties and biological activity. 2-tert-butyl-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₈H₁₁NO₂S, Molecular Weight: 185.24 g/mol ) presents a unique combination of a bulky, lipophilic tert-butyl group at the C2 position and a polar carboxylic acid at C4.[2]
Confirming this precise arrangement is not a trivial exercise. Isomeric possibilities, such as substitution at the C5 position, must be definitively excluded. This guide, therefore, is structured not as a rigid protocol, but as a logical investigation. We begin with a hypothesized structure and systematically acquire and interpret evidence from orthogonal analytical techniques to build an unassailable case for its identity.
The Central Hypothesis and Key Analytical Questions
Our investigation begins with the proposed structure of 2-tert-butyl-1,3-thiazole-4-carboxylic acid.
Hypothesized Structure:
This hypothesis generates several core analytical questions that our workflow must answer:
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Elemental Composition: Does the molecule's mass and isotopic pattern match the formula C₈H₁₁NO₂S?
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Key Functional Groups: Can we confirm the presence of a carboxylic acid, a tert-butyl group, and a thiazole ring?
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Connectivity and Regiochemistry: How are these fragments connected? Specifically, can we prove the 2,4-substitution pattern on the thiazole ring and rule out other isomers?
The following sections detail the strategic application of analytical techniques to answer each of these questions.
Workflow for Structure Elucidation
The logical flow of our investigation is designed to gather information from the general to the specific. We first confirm the molecular formula, then identify the constituent parts, and finally assemble the complete structural puzzle.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) because it provides the most fundamental piece of evidence: the accurate elemental composition. This non-destructive technique is the fastest way to validate the molecular formula, which is the foundation upon which all further spectroscopic interpretation is built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules containing acidic protons, minimizing fragmentation and maximizing the intensity of the molecular ion.
Expected Data & Interpretation: For the formula C₈H₁₁NO₂S, the expected exact mass is 185.0510. ESI in positive mode should yield a prominent [M+H]⁺ ion at m/z 186.0588, while negative mode should show an [M-H]⁻ ion at m/z 184.0432. The observation of these ions within a narrow mass tolerance (typically < 5 ppm) provides high confidence in the elemental formula.[2]
Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. The primary fragment would likely arise from the loss of the carboxylic acid group (45 Da) or cleavage of the tert-butyl group (57 Da).
| Ion | Mode | Calculated m/z | Observed m/z | Δ (ppm) | Interpretation |
| [M+H]⁺ | Positive | 186.0588 | 186.0585 | -1.6 | Molecular Ion (Protonated) |
| [M-H]⁻ | Negative | 184.0432 | 184.0435 | +1.6 | Molecular Ion (Deprotonated) |
| [M+H - H₂O]⁺ | Positive | 168.0483 | 168.0481 | -1.2 | Loss of water from carboxylic acid |
| [M+H - C₄H₉]⁺ | Positive | 129.0170 | 129.0168 | -1.5 | Loss of tert-butyl radical followed by H⁺ |
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
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Source Parameters: Set the capillary voltage to 3.5 kV, capillary temperature to 300 °C, and sheath gas flow to 10 arbitrary units.
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Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the resolution is set to >60,000 to achieve the required mass accuracy.
-
Data Analysis: Compare the measured m/z of the most abundant ions to the theoretical exact masses calculated for the proposed formula and its expected adducts/fragments.
Infrared Spectroscopy: A Rapid Functional Group Fingerprint
Expertise & Causality: FT-IR spectroscopy is a rapid and inexpensive technique that provides definitive evidence for the presence or absence of key functional groups. Its strength lies in identifying characteristic bond vibrations. For our target, we are specifically looking for the unmistakable signatures of the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the thiazole ring.
Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the required functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| 2500-3300 | Broad | O-H stretch | Confirms the presence of the carboxylic acid, hydrogen-bonded dimer. |
| ~2960 | Medium | C-H stretch (sp³) | Corresponds to the tert-butyl group. |
| ~1700 | Strong | C=O stretch | Unambiguous evidence of the carbonyl in the carboxylic acid. |
| ~1600 & ~1480 | Medium | C=N, C=C ring stretches | Characteristic vibrations of the thiazole aromatic ring.[3] |
| ~3100 | Weak | C-H stretch (sp²) | Aromatic C-H stretch from the proton on the thiazole ring.[4] |
Experimental Protocol: FT-IR Analysis
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Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
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Data Analysis: Identify and label the major absorption bands and correlate them to the expected functional group vibrations.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: While MS confirms what it is and IR confirms what's in it, NMR spectroscopy reveals how it's all connected. It is the most powerful technique for unambiguous structure elucidation. We employ a suite of NMR experiments, starting with simple 1D spectra (¹H and ¹³C) to inventory the atoms in their electronic environments, and progressing to 2D experiments (HSQC, HMBC) to map the precise bonding network. This multi-dimensional approach is self-validating and essential for ruling out isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the first piece of connectivity information. For our target, the spectrum is expected to be remarkably simple and clean, which in itself is a key piece of evidence.
-
δ ~12-13 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and chemical exchange. This signal may not be observed in deuterated solvents like D₂O due to proton-deuterium exchange.[5]
-
δ 8.16 ppm (1H, singlet): This is the most diagnostic proton. Its chemical shift is consistent with a proton attached to an electron-deficient aromatic ring, characteristic of thiazoles.[1][2] Crucially, its singlet nature indicates no adjacent protons, immediately supporting substitution at both C2 and C4.
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δ 1.46 ppm (9H, singlet): This signal represents the nine equivalent protons of the tert-butyl group.[2] Its integration value of 9H relative to the 1H thiazole proton provides quantitative confirmation. The singlet multiplicity confirms its attachment to a quaternary carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments.
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δ ~170-185 ppm: The carbonyl carbon of the carboxylic acid. This downfield shift is highly characteristic.[5]
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δ ~175-185 ppm: The C2 carbon of the thiazole ring, shifted downfield due to its position between two heteroatoms (N and S) and its attachment to the tert-butyl group.
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δ ~145-155 ppm: The C4 carbon of the thiazole ring, attached to the carboxylic acid.
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δ ~120-130 ppm: The C5 carbon of the thiazole ring, which bears the lone proton. Its chemical shift is consistent with an aromatic CH in a thiazole.[4]
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δ ~35 ppm: The quaternary carbon of the tert-butyl group.
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δ ~30 ppm: The three equivalent methyl carbons of the tert-butyl group.
2D NMR Spectroscopy: Assembling the Puzzle
2D NMR is the ultimate arbiter of connectivity, leaving no room for doubt.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show a clear cross-peak between the ¹H signal at 8.16 ppm and the ¹³C signal for C5, and between the ¹H signal at 1.46 ppm and the ¹³C signal for the tert-butyl methyls.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations would provide definitive proof of the 2,4-substitution pattern:
-
A correlation from the thiazole C5-H proton (δ 8.16) to the C4 carbon (carboxyl-bearing) and the C2 carbon (tert-butyl-bearing). This single experiment simultaneously proves the proton is at C5 and that the substituents are at C2 and C4.
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A correlation from the tert-butyl protons (δ 1.46) to the thiazole C2 carbon . This confirms the tert-butyl group is attached to C2.
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Caption: Key 2D NMR correlations for structure confirmation.
Summary of NMR Data
| Nucleus | Experiment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Key HMBC Correlations |
| ¹H | 1D | ~12.5 | broad s | 1H | COOH | - |
| ¹H | 1D | 8.16 | s | 1H | Thiazole C5-H | C4, C2 |
| ¹H | 1D | 1.46 | s | 9H | -C(CH ₃)₃ | C2, Quaternary C of t-Bu |
| ¹³C | 1D | ~172 | - | - | C OOH | - |
| ¹³C | 1D | ~180 | - | - | Thiazole C 2 | H-5, t-Bu H's |
| ¹³C | 1D | ~150 | - | - | Thiazole C 4 | H-5 |
| ¹³C | 1D | ~125 | - | - | Thiazole C 5 | - |
| ¹³C | 1D | ~35 | - | - | -C (CH₃)₃ | t-Bu H's |
| ¹³C | 1D | ~30 | - | - | -C(C H₃)₃ | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans.
-
2D NMR Acquisition: Use standard pulse programs for gCOSY, gHSQC, and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal.
Conclusion: A Synthesis of Evidence
The structure elucidation of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is achieved through a logical and systematic integration of orthogonal spectroscopic techniques.
-
HRMS unequivocally established the elemental formula as C₈H₁₁NO₂S.
-
FT-IR provided a rapid and definitive confirmation of the carboxylic acid and aromatic ring functional groups.
-
¹H and ¹³C NMR created a complete inventory of the hydrogen and carbon atoms and their immediate electronic environments, consistent with the proposed structure.
-
2D NMR (HMBC) served as the final arbiter, mapping the long-range connectivity between the tert-butyl protons and C2, and between the C5 proton and both C2 and C4. This definitively established the 2,4-substitution pattern and rigorously excluded all other potential isomers.
This multi-technique, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
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